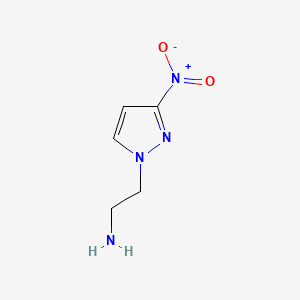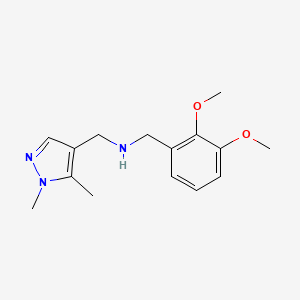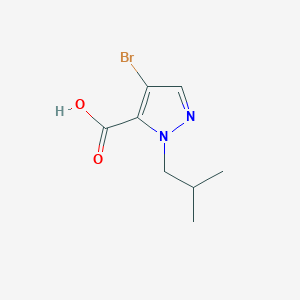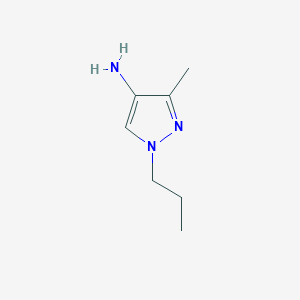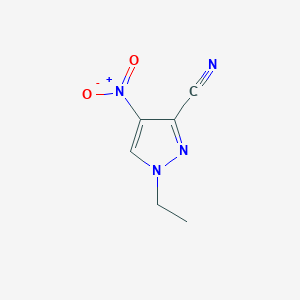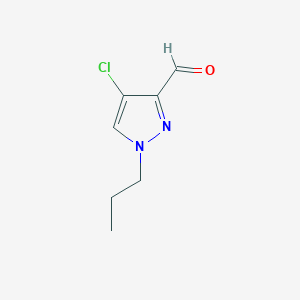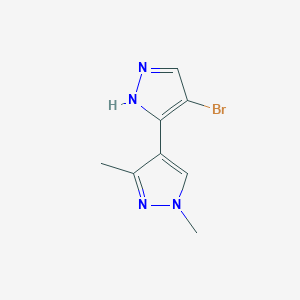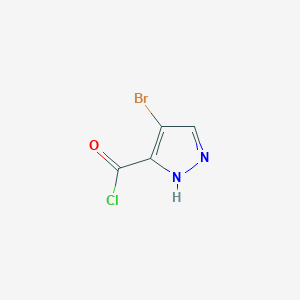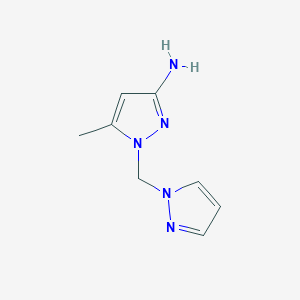
4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl chloride
Overview
Description
4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl chloride is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a derivative of pyrazole, which is a five-membered heterocyclic compound containing nitrogen atoms. The synthesis method of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl chloride involves the reaction of 5-methyl-3-nitro-1H-pyrazole with butanoyl chloride.
Scientific Research Applications
4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl chloride has potential applications in various fields of scientific research. One of the potential applications is in the field of organic synthesis. This compound can be used as a building block for the synthesis of other compounds. It can be used to introduce the pyrazole moiety into other molecules, which can lead to the synthesis of new compounds with potential biological activities.
Another potential application of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl chloride is in the field of medicinal chemistry. Pyrazole derivatives have been reported to have various biological activities such as anti-inflammatory, analgesic, and antimicrobial activities. Therefore, this compound can be used as a starting material for the synthesis of new compounds with potential medicinal properties.
Mechanism of Action
The mechanism of action of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl chloride is not well understood. However, it is believed that this compound may act as an inhibitor of certain enzymes. Enzyme inhibition is a common mechanism of action for many drugs and compounds with biological activities.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl chloride are not well studied. However, pyrazole derivatives have been reported to have various biological activities such as anti-inflammatory, analgesic, and antimicrobial activities. Therefore, it is possible that this compound may exhibit similar activities.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl chloride is its potential applications in various fields of scientific research. This compound can be used as a building block for the synthesis of other compounds, which can lead to the synthesis of new compounds with potential biological activities.
However, one of the limitations of this compound is its limited solubility in water. This can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the research on 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl chloride. One of the future directions is to study the mechanism of action of this compound. This can provide insights into its potential biological activities and help in the design of new compounds with improved activities.
Another future direction is to study the potential medicinal properties of this compound. Pyrazole derivatives have been reported to have various biological activities such as anti-inflammatory, analgesic, and antimicrobial activities. Therefore, it is possible that this compound may exhibit similar activities.
Conclusion:
4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl chloride is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound can be used as a building block for the synthesis of other compounds and has potential applications in the field of medicinal chemistry. However, more research is needed to fully understand the mechanism of action and potential biological activities of this compound.
properties
IUPAC Name |
4-(5-methyl-3-nitropyrazol-1-yl)butanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O3/c1-6-5-8(12(14)15)10-11(6)4-2-3-7(9)13/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUCPHUJXFTANH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



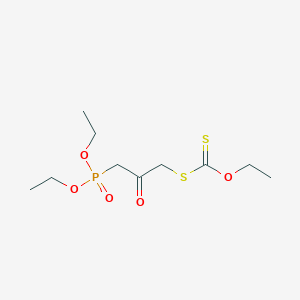

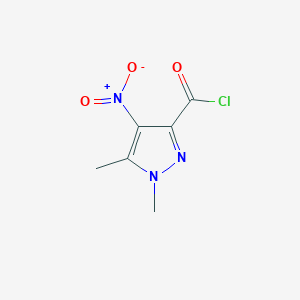
![4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL]methyl}benzoic acid](/img/structure/B3197604.png)
